![molecular formula C16H21ClN2O2 B13871482 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione typically involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves similar reaction conditions and reagents, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Based on the search results, here's what is known about the compound "7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione":
Chemical Properties and Identification
- Name: 1H-Indole-2,3-dione, 7-chloro-4-[2-(dipropylamino)ethyl]- .
- CAS Number: 102842-50-2 .
- Molecular Formula: C16H21ClN2O2 .
- Molecular Weight: 308.80314 .
- Appearance: The search result from ABI Chem does not specify the appearance of the compound .
Potential Applications and Related Research
While the search results do not offer specific applications or case studies for "this compound", they do provide information on related compounds and their applications, which may suggest potential research avenues:
- Antimicrobial Activity: Research indicates that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Activity: Related compounds have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. A synthesized compound, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed anticancer activity .
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
- Anti-corrosion, Antimicrobial, and Antioxidant properties: A study on Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate showed it to have anti-corrosion, antimicrobial, and antioxidant properties . The compound outperformed Gentamicin in antimicrobial screenings, and also displayed antioxidant potential .
- CB1 Receptor Modulation: A series of substituted 1H-indole-2-carboxamides were synthesized and evaluated for CB1 allosteric modulating activity in calcium mobilization assays .
Mechanism of Action
The mechanism of action of 7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-[2-(dipropylamino)ethyl]indolin-2-one: This compound is used for the treatment of Parkinson’s disease and primary restless legs syndrome.
7-chloro-4-aminoquinoline derivatives: These compounds have shown antimicrobial activity and are used in the development of new antimicrobial agents.
Uniqueness
7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione is unique due to its specific chemical structure and potential biological activities. Its indole backbone and specific substituents contribute to its distinct properties and applications in scientific research.
Biological Activity
7-Chloro-4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione, also known as a derivative of indole, has garnered interest due to its potential biological activities. This compound's structure suggests possible interactions with biological systems, particularly in the context of pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : C16H22ClN2O2
- Molecular Weight : 310.82 g/mol
- CAS Number : 102842-51-3 (Free base), 221264-21-7 (Hydrochloride)
The compound features a chloro substituent and a dipropylamino group, which may influence its pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related indole derivatives possess significant antibacterial and antifungal properties. For instance, a study evaluated several monomeric alkaloids and reported minimum inhibitory concentration (MIC) values against various strains of bacteria and fungi, suggesting that structural modifications can enhance activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | E. coli | TBD |
Similar Indole Derivative | S. aureus | 5.64 |
Similar Indole Derivative | B. subtilis | 4.69 |
Similar Indole Derivative | C. albicans | 16.69 |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the indole moiety may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Case Studies
A notable study explored the effects of indole derivatives on bacterial growth inhibition. The results indicated that modifications to the indole structure significantly impacted the potency against various bacterial strains. The presence of electron-donating or withdrawing groups was found to enhance or diminish antibacterial activity .
Table 2: Case Study Results on Indole Derivatives
Properties
Molecular Formula |
C16H21ClN2O2 |
---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
7-chloro-4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-8-19(9-4-2)10-7-11-5-6-12(17)14-13(11)15(20)16(21)18-14/h5-6H,3-4,7-10H2,1-2H3,(H,18,20,21) |
InChI Key |
DHLUNHRJNTUEMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(=C(C=C1)Cl)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.